molecular formula C28H29Cl2N3O B5435868 1-(3,6-Dichloro-carbazol-9-yl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propan-2-ol

1-(3,6-Dichloro-carbazol-9-yl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propan-2-ol

Cat. No.: B5435868
M. Wt: 494.5 g/mol
InChI Key: UAAIAELDYVRREY-QPJJXVBHSA-N
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Description

1-(3,6-Dichloro-carbazol-9-yl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propan-2-ol is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-Dichloro-carbazol-9-yl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propan-2-ol typically involves multiple steps, including:

    Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving appropriate precursors.

    Piperazine Substitution: The piperazine moiety can be introduced through nucleophilic substitution reactions using piperazine derivatives.

    Allylation: The phenyl-allyl group can be attached to the piperazine ring through allylation reactions using allyl halides.

    Final Coupling: The final step involves coupling the carbazole and piperazine intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-Dichloro-carbazol-9-yl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit pharmacological activities such as anticancer, antimicrobial, or anti-inflammatory effects.

    Materials Science: Carbazole derivatives are used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

    Biology: The compound may be used as a probe or ligand in biological studies to investigate cellular pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(3,6-Dichloro-carbazol-9-yl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propan-2-ol would depend on its specific biological target. Generally, carbazole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    1-(3,6-Dichloro-carbazol-9-yl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propan-2-ol: can be compared with other carbazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological and chemical properties compared to other carbazole derivatives.

Biological Activity

The compound 1-(3,6-Dichloro-carbazol-9-yl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propan-2-ol is a synthetic derivative of carbazole, a structure known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₃₆H₃₅Cl₃N₄O
  • Key Functional Groups :
    • Carbazole moiety
    • Piperazine ring
    • Hydroxypropanol side chain

Biological Activity Overview

  • Antitumor Activity :
    • Studies have indicated that derivatives of carbazole exhibit significant cytotoxic effects against various cancer cell lines. The compound has been tested against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells, showing promising antiproliferative activity with IC₅₀ values ranging from 10 to 30 µM .
    • A structure-activity relationship (SAR) analysis highlighted that the presence of the dichloro group enhances cytotoxicity by increasing electron density on the aromatic system, facilitating interactions with cellular targets.
  • Antidepressant Effects :
    • The piperazine component is known to influence serotonin and dopamine pathways, suggesting potential antidepressant properties. In vivo studies have shown that similar compounds can reduce depressive-like behaviors in animal models .
  • Antimicrobial Activity :
    • Preliminary assays indicate that the compound exhibits moderate antibacterial activity against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell membranes due to the lipophilic nature of the carbazole moiety .

The biological effects of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The planar structure of the carbazole moiety allows for intercalation between DNA base pairs, leading to inhibition of DNA replication and transcription.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of topoisomerase I, a critical enzyme in DNA replication. This inhibition can lead to cytotoxic effects in rapidly dividing cells .

Case Studies

  • Cytotoxicity Assays :
    • A series of assays conducted on HeLa and HepG2 cells demonstrated a dose-dependent response with significant cell death at concentrations above 20 µM. Flow cytometry analyses revealed that treated cells underwent apoptosis, characterized by increased Annexin V binding and caspase activation.
  • Animal Models :
    • In a murine model of depression, administration of the compound resulted in significant reductions in immobility time in the forced swim test, indicating antidepressant-like effects. Behavioral assessments correlated with biochemical analyses showing increased levels of serotonin and norepinephrine in brain tissues .

Data Summary

Activity TypeCell Line/ModelIC₅₀ Value (µM)Mechanism
AntitumorHeLa15DNA intercalation
AntitumorHepG220Topoisomerase I inhibition
AntidepressantMurine ModelN/ASerotonin pathway modulation
AntimicrobialGram-positive BacteriaN/AMembrane disruption

Properties

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29Cl2N3O/c29-22-8-10-27-25(17-22)26-18-23(30)9-11-28(26)33(27)20-24(34)19-32-15-13-31(14-16-32)12-4-7-21-5-2-1-3-6-21/h1-11,17-18,24,34H,12-16,19-20H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAIAELDYVRREY-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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